molecular formula C11H20Cl3N3 B1521933 1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride CAS No. 521914-40-9

1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride

Numéro de catalogue: B1521933
Numéro CAS: 521914-40-9
Poids moléculaire: 300.7 g/mol
Clé InChI: JAHUTRVMJLTMNE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride is a useful research compound. Its molecular formula is C11H20Cl3N3 and its molecular weight is 300.7 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

1-(1-pyridin-4-ylethyl)piperazine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3.3ClH/c1-10(11-2-4-12-5-3-11)14-8-6-13-7-9-14;;;/h2-5,10,13H,6-9H2,1H3;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHUTRVMJLTMNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)N2CCNCC2.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660040
Record name 1-[1-(Pyridin-4-yl)ethyl]piperazine--hydrogen chloride (1/3)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521914-40-9
Record name 1-[1-(Pyridin-4-yl)ethyl]piperazine--hydrogen chloride (1/3)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 521914-40-9
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1-Pyridin-4-yl-ethyl)-piperazine, particularly in its trihydrochloride salt form, represents a class of compounds with significant potential in medicinal chemistry. The presence of both a pyridine ring and a piperazine moiety suggests a wide range of possible biological activities, given that these scaffolds are prevalent in numerous approved therapeutic agents.[1][2] This guide provides a comprehensive overview of the essential physicochemical properties of 1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride, outlining the experimental methodologies required for its thorough characterization. Understanding these properties is a critical precursor to any successful drug development program, as they fundamentally govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[3][4]

Introduction: The Significance of the Piperazine-Pyridine Scaffold

The piperazine ring is a "privileged scaffold" in modern drug design, valued for its conformational flexibility, tunable basicity, and its ability to improve aqueous solubility.[1][2][5] It is a key component in a multitude of drugs, including anticancer agents like imatinib and antipsychotics such as aripiprazole.[1][2] Similarly, the pyridine ring is a common feature in pharmacologically active molecules. The combination of these two heterocyclic systems in 1-(1-Pyridin-4-yl-ethyl)-piperazine suggests a compound with potential for complex interactions with biological targets, particularly within the central nervous system (CNS), where piperazine derivatives have shown significant utility.[2][6]

The trihydrochloride salt form of this molecule is designed to enhance its aqueous solubility and stability. A comprehensive understanding of its physicochemical properties is paramount for advancing its development from a laboratory curiosity to a viable clinical candidate.[7] This document serves as a senior application scientist's guide to the essential characterization of this compound.

Core Molecular Attributes

A foundational step in the characterization of any new chemical entity is the confirmation of its basic molecular properties.

PropertyValueSource
Chemical Name 1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride-
CAS Number 521914-40-9[8]
Molecular Formula C₁₁H₂₀Cl₃N₃[8]
Molecular Weight 300.66 g/mol [8]
Chemical Structure Chemical Structure of 1-(1-Pyridin-4-yl-ethyl)-piperazine-

Note: The chemical structure is based on the compound name. Actual confirmation requires spectroscopic analysis as detailed in Section 7.

Ionization and pKa: The Key to Biological Behavior

For an ionizable molecule like 1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride, the acid dissociation constant (pKa) is a critical parameter.[7] It dictates the extent of ionization at different physiological pH values, which in turn influences solubility, membrane permeability, and receptor binding.[9] This compound has three potential protonation sites: the two nitrogen atoms of the piperazine ring and the nitrogen of the pyridine ring. Therefore, we expect to determine three distinct pKa values.

The pKa values for piperazine itself are approximately 5.35 and 9.73.[10] The substitution on one of the piperazine nitrogens and the presence of the pyridine ring will modulate these values. The pKa of pyridine is around 5.2. A thorough determination of the pKa values for this specific molecule is essential.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a robust and widely used method for determining pKa values.[11]

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of 1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride in deionized water to a known concentration (e.g., 0.01 M).

  • Titration Setup:

    • Place the solution in a temperature-controlled vessel (e.g., 25 °C).

    • Use a calibrated pH electrode to monitor the pH.

    • Use a calibrated burette to add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa values can be determined from the half-equivalence points on the curve. For a more accurate determination, the first or second derivative of the titration curve can be plotted to precisely identify the equivalence points.

pKa_Determination_Workflow cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis prep_sample Dissolve Compound in Deionized Water titrate Titrate with Standardized NaOH prep_sample->titrate Transfer to Vessel monitor_ph Monitor pH with Calibrated Electrode plot_curve Plot pH vs. Titrant Volume monitor_ph->plot_curve pH Data determine_pka Determine pKa from Half-Equivalence Points plot_curve->determine_pka Titration Curve Spectroscopic_Analysis_Workflow cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_uv UV-Vis Spectroscopy H_NMR ¹H NMR Structural_Confirmation Structural_Confirmation H_NMR->Structural_Confirmation Proton Environment & Connectivity C_NMR ¹³C NMR C_NMR->Structural_Confirmation Carbon Skeleton MS MS / HRMS MS->Structural_Confirmation Molecular Weight & Formula UV_Vis UV-Vis Quantitative_Analysis Quantitative_Analysis UV_Vis->Quantitative_Analysis λmax for Concentration Measurement Compound 1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride Compound->H_NMR Compound->C_NMR Compound->MS Compound->UV_Vis

Sources

Elucidating the In Vitro Mechanism of Action of 1-(1-Pyridin-4-yl-ethyl)-piperazine Trihydrochloride: A Comprehensive Profiling Strategy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The compound 1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride (CAS 521914-40-9) represents a highly versatile, bioactive pharmacophore widely utilized in targeted drug discovery. Rather than acting as a single-target monolithic drug, this molecule serves as a foundational scaffold whose mechanism of action (MoA) is dictated by its distinct structural motifs:

  • The Pyridine Ring: Acts as a classic hydrogen-bond acceptor/donor, frequently anchoring the molecule to the hinge region of protein kinases or interacting with aromatic residues within G-Protein Coupled Receptor (GPCR) orthosteric pockets.

  • The Piperazine Moiety: A highly basic, solubilizing group that projects into the solvent-exposed channel of binding pockets. At physiological pH (7.4), the secondary amine is protonated, allowing it to form critical electrostatic interactions with acidic residues (e.g., Aspartate in the DFG motif of kinases or the transmembrane domain of aminergic GPCRs).

  • The Trihydrochloride Salt Form: The selection of the 3 HCl salt over the free base is a deliberate biochemical choice. It ensures complete protonation, preventing lipophilic aggregation in aqueous assay buffers and eliminating promiscuous false-positive inhibition often seen with poorly soluble free bases.

Because this scaffold can engage multiple target classes, elucidating its specific in vitro MoA requires a systematic, multi-tiered biophysical and cellular approach.

Strategic MoA Profiling Workflow

To transition from a raw chemical scaffold to a validated mechanistic profile, we employ a three-phase orthogonal testing strategy. This ensures that biochemical hits translate into true intracellular target engagement.

Workflow A 1. Scaffold Prep (CAS 521914-40-9) B 2. HTS Kinase Profiling A->B C 3. SPR Binding Kinetics B->C D 4. NanoBRET Target Engagement C->D

Fig 1: In vitro MoA profiling workflow for the pyridine-piperazine scaffold.

Phase I: Primary Target Identification via Biochemical Profiling

To identify the primary targets of the pyridine-piperazine scaffold, high-throughput screening (HTS) against broad kinase and GPCR panels is required.

Protocol 1: Homogeneous ADP Accumulation Assay

Causality & Rationale: Traditional radiometric assays are hazardous, and ATP-depletion assays are prone to false positives from fluorescent compound interference. We utilize an ADP accumulation assay (e.g., DiscoverX ADP Quest) because it provides a positive gain-of-signal readout directly proportional to phosphotransferase activity, offering superior signal-to-background ratios for basic scaffolds[1].

Self-Validation Mechanism: The system is self-validating through the mandatory inclusion of a "no-enzyme" baseline control (to subtract spontaneous ATP hydrolysis) and a reference inhibitor (e.g., Staurosporine) to ensure the assay's Z′ factor remains > 0.6.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride in 100% DMSO to a 10 mM stock. Perform a 10-point, 3-fold serial dilution in assay buffer (50 mM HEPES, 10 mM MgCl2, 0.01% Brij-35, pH 7.5).

  • Enzyme Incubation: Dispense 5 µL of the target kinase into a 384-well microplate. Add 2.5 µL of the serially diluted compound. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 2.5 µL of a substrate/ATP mix. Crucial: ATP concentration must be set to the specific Km​ of the target kinase to ensure accurate competitive inhibition profiling[2].

  • Signal Generation: After 60 minutes, add 5 µL of ADP Hunter Plus Reagent A, followed by Reagent B.

  • Readout & Analysis: Read fluorescence (Ex 530 nm / Em 590 nm). Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Phase II: Thermodynamic & Kinetic Validation

Biochemical IC50​ values are equilibrium measurements that fail to capture the dynamic nature of drug-target interactions. To understand the true MoA, we must measure binding kinetics ( kon​ and koff​ ).

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

Causality & Rationale: Equal affinity ( Kd​ ) interactions can possess vastly different kinetic properties. A compound with a slow off-rate ( koff​ ) will have a longer residence time, which directly correlates to prolonged in vivo biological responses. SPR allows us to monitor these molecular interactions in real-time without the use of labels[3],[4].

Self-Validation Mechanism: The protocol utilizes a dual flow-cell setup. Flow Cell 1 (FC1) is an unmodified dextran matrix acting as an in-line reference. The highly basic piperazine ring is prone to non-specific electrostatic binding; subtracting the FC1 signal from the active Flow Cell 2 (FC2) validates that the observed resonance units (RU) represent true, specific orthosteric binding.

Step-by-Step Methodology:

  • Surface Preparation: Using a Cytiva Biacore T200, dock a CM5 sensor chip. Activate FC2 using standard EDC/NHS amine coupling chemistry.

  • Ligand Immobilization: Inject the purified target protein (e.g., a candidate kinase identified in Phase I) diluted in 10 mM Sodium Acetate (pH 4.5) until an immobilization level of ~1000 RU is achieved. Quench with 1M Ethanolamine.

  • Analyte Injection (Single-Cycle Kinetics): Inject 1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride at five increasing concentrations (e.g., 1 nM to 100 nM) sequentially without intermediate regeneration steps. Maintain a flow rate of 30 µL/min.

  • Dissociation Phase: Following the final injection, flow running buffer (HBS-EP+) for 600 seconds to monitor the dissociation rate ( koff​ ).

  • Data Fitting: Fit the resulting background-subtracted sensorgrams to a 1:1 Langmuir binding model to derive Kd​ , kon​ , and koff​ .

MoA Kinase Target Kinase (Active Conformation) ATP ATP Binding (Native Ligand) Kinase->ATP Native Pathway Inhibition Signal Transduction Halted Kinase->Inhibition Inhibited State Substrate Substrate Phosphorylation ATP->Substrate Scaffold 1-(1-Pyridin-4-yl-ethyl)-piperazine (Competitor) Scaffold->Kinase Hinge Region Binding Scaffold->ATP Steric Blockade

Fig 2: ATP-competitive inhibition mechanism of the pyridine-piperazine scaffold.

Phase III: Intracellular Target Engagement

Cell-free biochemical techniques often fail to accurately predict target engagement inside a living cell due to membrane permeability barriers and competition with high physiological intracellular ATP concentrations (1–3 mM)[5].

Protocol 3: NanoBRET Live-Cell Assay

Causality & Rationale: To definitively prove the MoA, we must demonstrate that the scaffold penetrates the cell membrane and displaces a tracer from the target in a live-cell environment. NanoBRET (Bioluminescence Resonance Energy Transfer) utilizes a target-NanoLuc® fusion protein and a cell-permeable fluorescent tracer to quantitatively measure intracellular compound affinity[6].

Self-Validation Mechanism: The assay includes an untransfected cell control to establish background luminescence and a "Tracer Only" control to establish the maximum BRET signal ( Bmax​ ). A dose-dependent loss of the BRET signal upon compound addition validates specific competitive displacement.

Step-by-Step Methodology:

  • Cell Transfection: Plate HEK293 cells in a 96-well format. Co-transfect with the specific Kinase-NanoLuc® fusion vector and carrier DNA using a lipid-based transfection reagent. Incubate for 24 hours at 37°C, 5% CO2.

  • Tracer Addition: Treat the cells with a fixed concentration of the NanoBRET™ TE Tracer (set near its specific EC50​ value)[5].

  • Compound Titration: Add varying concentrations of the 1-(1-Pyridin-4-yl-ethyl)-piperazine derivative. Incubate for 2 hours to allow intracellular equilibration.

  • Substrate Addition & Readout: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor. Read the plate on a luminescence microplate reader equipped with dual filters (Donor emission: 460 nm; Acceptor emission: 618 nm).

  • Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the raw BRET ratio against compound concentration to determine the intracellular IC50​ .

Quantitative Data Synthesis

When the pyridine-piperazine scaffold is successfully optimized against a specific target (e.g., a cyclin-dependent kinase), the resulting data profile synthesizes the outputs of the three phases into a cohesive mechanistic fingerprint.

Assay TypeMetricRepresentative ValueBiological Significance
Biochemical (ADP Quest) IC50​ 45 nMPotency of target inhibition in a cell-free environment at Km​ ATP.
SPR Kinetics (Biacore) Kd​ (Affinity)12 nMThermodynamic stability of the compound-target complex.
SPR Kinetics (Biacore) koff​ (Dissociation) 1.5×10−4s−1 Residence time (~111 mins); a slow off-rate indicates prolonged target blockade.
NanoBRET (Live-Cell) Intracellular IC50​ 120 nMConfirms cellular penetrance and successful target engagement in the presence of 1 mM intracellular ATP.

References

  • Eurofins Discovery. KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved from:[Link]

  • DiscoverX (Eurofins). ADP Accumulation Assays. Retrieved from:[Link]

  • Cytiva Life Sciences. Defining similarity: The role of surface plasmon resonance in biosimilar development and validation. Retrieved from:[Link]

  • Cytiva Life Sciences. What is surface plasmon resonance (SPR)? Retrieved from:[Link]

Sources

crystal structure and molecular weight of 1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride

This guide provides a comprehensive technical overview of the essential physicochemical characterization of 1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride, a heterocyclic amine of interest in medicinal chemistry and drug development. The structural combination of a pyridine ring, an ethyl linker, and a piperazine core suggests its potential as a versatile scaffold for interacting with various biological targets. As with any potential therapeutic agent, a precise understanding of its molecular weight and three-dimensional atomic arrangement is a non-negotiable prerequisite for further development.

This document is structured to provide researchers, scientists, and drug development professionals with not only the fundamental data but also the underlying experimental causality and validated protocols for its determination. We will first detail the verification of its molecular identity and weight via mass spectrometry, followed by a discussion on the critical importance of its solid-state structure and a detailed workflow for its elucidation using single-crystal X-ray diffraction.

Part 1: Molecular Formula and Weight Verification

The foundational step in characterizing any novel compound is the unambiguous confirmation of its molecular formula and weight. This ensures the correct substance has been synthesized and provides the basis for all subsequent quantitative experiments. For 1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride, the expected molecular properties are summarized below.

Table 1: Molecular Properties of 1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride
PropertyValueSource
CAS Number 521914-40-9[1][2]
Molecular Formula C₁₁H₂₀Cl₃N₃[1][2]
Molecular Weight 300.66 g/mol [2]
Physical Form Solid[1]

While the molecular weight can be calculated from the formula, experimental verification is essential. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose, offering high precision and accuracy.[3]

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The following protocol outlines a generalized procedure for confirming the molecular weight of a small organic salt like the title compound using Electron Ionization Mass Spectrometry (EI-MS). The core principle involves ionizing the molecule, separating the resulting ions based on their mass-to-charge ratio (m/z), and detecting them.[4][5]

Objective: To experimentally verify the molecular weight of the free base and observe characteristic fragmentation patterns.

Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of 1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride in a suitable volatile solvent (e.g., methanol or acetonitrile). The hydrochloride salt will typically be analyzed as its free base form in the gas phase.

  • Ionization: Introduce the sample into the ion source of the mass spectrometer. In EI, a high-energy electron beam bombards the sample molecules.[5] This process is energetic enough to dislodge an electron, creating a positively charged molecular ion (M⁺·), which is a radical cation.[5]

  • Acceleration: The newly formed ions are accelerated by an electric field, imparting them with uniform kinetic energy.

  • Mass Analysis: The accelerated ions travel through a magnetic field, which deflects their path. The degree of deflection is inversely proportional to the ion's mass-to-charge ratio (m/z); lighter ions are deflected more than heavier ones.[4]

  • Detection: An electron multiplier detector records the abundance of ions at each m/z value.

  • Data Interpretation: The resulting mass spectrum plots relative ion abundance against m/z. The peak with the highest m/z value typically corresponds to the molecular ion (parent peak), whose value confirms the molecular weight of the compound's free base.[4] Other peaks in the spectrum represent fragment ions, which can be used to elucidate the compound's structure.

Workflow for Mass Spectrometry Analysis

cluster_prep Sample Preparation cluster_ms Mass Spectrometer cluster_analysis Data Analysis Prep Dissolve Sample (1 mg in Methanol) IonSource Ion Source (Electron Ionization) Prep->IonSource Introduction Accelerator Ion Acceleration IonSource->Accelerator Formation Analyzer Mass Analyzer (Magnetic Field) Accelerator->Analyzer Focusing Detector Detector (Electron Multiplier) Analyzer->Detector Separation Spectrum Generate Mass Spectrum (Abundance vs. m/z) Detector->Spectrum Signal Interpretation Identify Molecular Ion Peak & Fragmentation Pattern Spectrum->Interpretation Analysis

Caption: Workflow for Molecular Weight Verification by EI-MS.

Part 2: Crystal Structure Elucidation

While the molecular weight confirms what a molecule is, its crystal structure reveals how its atoms are arranged in three-dimensional space. This information is paramount in drug development for understanding and predicting properties such as:

  • Polymorphism: The ability of a solid to exist in multiple crystalline forms, each with different solubility, stability, and bioavailability.

  • Solubility and Dissolution Rate: The precise arrangement of molecules and intermolecular interactions (especially hydrogen bonds involving the chloride counter-ions) dictates how readily the compound dissolves.

  • Structure-Activity Relationship (SAR): An accurate 3D structure is the foundation for computational modeling and rational drug design.[6]

As of this writing, a solved crystal structure for 1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride is not available in public databases. Therefore, this section provides a field-proven, authoritative protocol for obtaining this critical data via single-crystal X-ray diffraction (SC-XRD).

Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)

This workflow is the definitive method for determining the atomic-level structure of crystalline small molecules.[7]

Step A: Crystal Growth (Crystallization)

Causality: The success of SC-XRD is entirely dependent on the quality of the single crystal. The goal is to encourage molecules to slowly and orderly arrange themselves from a disordered solution state into a highly organized lattice. Rapid precipitation leads to amorphous solids or microcrystalline powders, which are unsuitable for this technique.[8]

  • Solvent Selection: Screen a range of solvents for solubility. For a trihydrochloride salt, polar protic solvents (e.g., methanol, ethanol, water) or polar aprotic solvents (e.g., acetonitrile, DMSO) are good starting points. The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Slow Evaporation:

    • Prepare a near-saturated solution of the compound in a chosen solvent in a clean vial.

    • Cover the vial with a cap containing a few pinholes. This restricts the rate of solvent evaporation.

    • Allow the vial to stand undisturbed in a vibration-free environment for several days to weeks. As the solvent slowly evaporates, the solution becomes supersaturated, inducing crystal formation.[8]

  • Vapor Diffusion (Hanging or Sitting Drop):

    • Hanging Drop: Place a small drop (1-2 µL) of the concentrated compound solution on a siliconized coverslip. Invert the coverslip and seal it over a well containing a reservoir solution of a precipitant (a solvent in which the compound is insoluble).

    • Sitting Drop: Place the drop on a post within a sealed well containing the precipitant.

    • Mechanism: The precipitant vapor slowly diffuses into the protein drop, gradually reducing its solubility and promoting slow, controlled crystallization. This is a common technique for protein crystallography but can be adapted for small molecules.[8][9]

Step B: Data Collection

  • Crystal Mounting: Using a micromanipulator under a microscope, select a suitable single crystal (typically 0.1-0.3 mm in size, with well-defined faces and no visible cracks).[8] Mount the crystal on a goniometer head, often held in a cryo-stream of nitrogen gas (e.g., at 100 K) to minimize radiation damage during data collection.

  • Diffraction Experiment:

    • Place the mounted crystal in the X-ray beam of a diffractometer.

    • A monochromatic X-ray beam is directed at the crystal.

    • The crystal lattice diffracts the X-rays in a specific pattern of spots, which are recorded by a detector as the crystal is rotated.

    • A full dataset consists of hundreds of images (frames) taken at different crystal orientations.

Step C: Structure Solution and Refinement

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell—the basic repeating block of the crystal lattice.

  • Space Group Determination: The symmetry of the diffraction pattern allows for the determination of the crystal's space group.

  • Structure Solution: The intensities of the diffraction spots are used to calculate an initial electron density map of the unit cell. From this map, the positions of the atoms can be inferred.

  • Structure Refinement: A computational model of the atomic positions is refined against the experimental diffraction data until the calculated diffraction pattern matches the observed pattern as closely as possible. This iterative process yields the final, precise 3D structure, including bond lengths, bond angles, and intermolecular interactions.

Workflow for Single-Crystal X-ray Diffraction

cluster_cryst Crystal Growth cluster_data Data Collection cluster_solve Structure Solution & Refinement Solvent Solvent Screening Grow Slow Evaporation or Vapor Diffusion Solvent->Grow Harvest Harvest Single Crystal Grow->Harvest Mount Mount Crystal on Goniometer Harvest->Mount Transfer Diffract X-ray Diffraction (Rotate Crystal in Beam) Mount->Diffract Detect Detect Diffraction Spots Diffract->Detect UnitCell Determine Unit Cell & Space Group Detect->UnitCell Process Data Solve Solve Phase Problem (Generate e- Density Map) UnitCell->Solve Refine Refine Atomic Model vs. Experimental Data Solve->Refine Final Final 3D Structure Refine->Final

Caption: End-to-end workflow for crystal structure determination.

Conclusion

The rigorous characterization of 1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride through the determination of its molecular weight and crystal structure represents a critical quality control and knowledge-building phase in the drug discovery pipeline. While mass spectrometry confirms the compound's fundamental identity, single-crystal X-ray diffraction provides the high-resolution spatial information necessary to understand its solid-state behavior and to enable advanced, structure-based design efforts. The protocols and workflows detailed herein provide a validated framework for obtaining this essential data, ensuring both scientific integrity and the advancement of drug development programs.

References

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  • ResearchGate. Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C 12 H 20 ClN 3 O.

Sources

Pharmacological Profiling and Receptor Binding Affinity of 1-(1-Pyridin-4-yl-ethyl)-piperazine Trihydrochloride: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

The compound 1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride (CAS 521914-40-9) represents a highly privileged pharmacophore in central nervous system (CNS) drug discovery. Pyridyl-piperazine derivatives are hallmark scaffolds known for their robust interactions with G-protein coupled receptors (GPCRs)—particularly dopamine and serotonin receptors—as well as sigma ( σ ) receptors [1, 2].

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between structural chemistry and pharmacological validation. This whitepaper details the mechanistic rationale behind the compound’s binding affinity, provides self-validating experimental workflows for radioligand binding assays, and outlines the downstream functional consequences of receptor engagement.

Structural Rationale and Pharmacophore Dynamics

Understanding the binding affinity of 1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride requires deconstructing its structural elements and their causality in receptor recognition:

  • The Piperazine Core: The basic secondary amine of the piperazine ring is the primary anchor for GPCR binding. At physiological pH (7.4), this nitrogen is protonated, allowing it to form a critical, charge-reinforced hydrogen bond (salt bridge) with a highly conserved aspartate residue (e.g., Asp 3.32 in transmembrane helix 3 of dopamine and serotonin receptors).

  • The 4-Pyridyl Moiety: The position of the nitrogen on the pyridine ring dictates receptor subtype selectivity. Literature demonstrates that (4-pyridyl)piperazines exhibit a strong preference for Sigma-1 ( σ1​ ) receptors over Sigma-2 ( σ2​ ) receptors, whereas (2-pyridyl)piperazines favor σ2​ [1]. Furthermore, the aromatic nature of the pyridine ring enables π−π stacking with aromatic residues (like Phenylalanine or Tryptophan) in the hydrophobic binding pockets of Dopamine D4 and D2 receptors [2].

  • Trihydrochloride Salt Form: Formulating this building block as a trihydrochloride salt is a deliberate choice to maximize aqueous solubility. Causality: In in vitro assays, lipophilic free bases often precipitate in aqueous buffers or bind non-specifically to plasticware. The trihydrochloride salt ensures complete dissolution in assay buffers (e.g., Tris-HCl), ensuring the calculated molarity accurately reflects the free ligand concentration available to the receptor.

Target Receptor Landscape and Quantitative Binding Data

While direct, publicly available high-throughput screening data for the exact CAS 521914-40-9 molecule is limited, its binding profile is robustly inferred from structurally analogous (4-pyridyl)piperazines and phenylpiperazine derivatives. These scaffolds primarily target the Dopamine D4 receptor and the Sigma-1 ( σ1​ ) receptor [1, 2].

Table 1: Representative Binding Affinities for 4-Pyridyl-Piperazine Derivatives

To provide a comparative baseline, the following table summarizes the binding affinity ( pKi​ and Ki​ ) of closely related structural analogues against primary CNS targets.

Target ReceptorLigand Class / AnalogueBinding Affinity ( pKi​ )Inhibition Constant ( Ki​ )Selectivity Profile
Dopamine D4 1-Phenyl-4-(4-pyridinyl)piperazine analogue8.54~2.8 nMHigh selectivity over D2/D3 [2]
Dopamine D2 1-Phenyl-4-(4-pyridinyl)piperazine analogue5.96~1.1 μ MLow affinity
Sigma-1 ( σ1​ ) (4-pyridyl)piperazine derivatives7.00 - 8.0010 - 100 nMFavors σ1​ over σ2​ [1]
Sigma-2 ( σ2​ ) (4-pyridyl)piperazine derivatives< 6.00> 1.0 μ MPoor affinity [1]

Note: Higher pKi​ values indicate exponentially higher binding affinity. pKi​=−log10​(Ki​) .

Experimental Methodologies: Radioligand Binding Assays

To empirically determine the binding affinity ( Ki​ ) of 1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride, a competitive radioligand binding assay is the gold standard [2]. The following protocol is a self-validating system designed to eliminate false positives caused by non-specific binding.

Step-by-Step Protocol: Dopamine D4 Receptor Competition Assay

1. Membrane Preparation:

  • Harvest CHO-K1 cells stably expressing the human Dopamine D4.4 receptor.

  • Homogenize in ice-cold buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) and centrifuge at 40,000 x g for 20 minutes. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 1.5 mM CaCl 2​ , 5 mM MgCl 2​ , 5 mM KCl, pH 7.4).

2. Radioligand Incubation:

  • In a 96-well plate, combine 50 μ L of the test compound (serial dilutions from 10 −10 to 10 −4 M), 50 μ L of the radioligand [ 3 H]-spiperone (final concentration ~0.3 nM), and 100 μ L of the membrane suspension (approx. 10-20 μ g protein/well).

  • Causality for Control: Include wells with 10 μ M Haloperidol to define Non-Specific Binding (NSB). This ensures that the radioactive signal measured later is exclusively from the orthosteric receptor site.

  • Incubate in the dark at 25°C for 120 minutes to reach thermodynamic equilibrium.

3. Rapid Filtration:

  • Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters using a 96-well cell harvester.

  • Causality for PEI Treatment: Pre-soak the GF/B filters in 0.1% Polyethylenimine (PEI) for 1 hour prior to use. Piperazine derivatives are highly basic and cationic; PEI coats the glass fibers with a positive charge, repelling the unbound test compound and radioligand, thereby drastically reducing non-specific background noise.

4. Washing and Detection:

  • Wash the filters three times with 300 μ L of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to trap the receptor-bound radioligand while washing away the unbound fraction.

  • Dry the filters, add 40 μ L of liquid scintillation cocktail, and quantify the radioactivity (Counts Per Minute, CPM) using a Microbeta scintillation counter.

Data Analysis: The Cheng-Prusoff Equation

Raw CPM data is converted to % specific binding and plotted against the log concentration of the test compound to determine the IC50​ . Because IC50​ is dependent on the radioligand concentration, it must be converted to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation [3]:

Ki​=1+Kd​[L]​IC50​​

(Where [L] is the concentration of [ 3 H]-spiperone used, and Kd​ is its dissociation constant for the D4 receptor).

RBA_Workflow Membrane 1. Membrane Preparation Incubation 2. Radioligand Incubation Membrane->Incubation Aliquot Filtration 3. Rapid Filtration (PEI-treated) Incubation->Filtration Equilibrium Washing 4. Buffer Wash (Ice-Cold) Filtration->Washing Vacuum Detection 5. Scintillation Counting Washing->Detection Isolate Bound Analysis 6. Cheng-Prusoff Analysis Detection->Analysis CPM Data

Caption: Radioligand competition binding workflow for determining Ki values.

Functional Assays and Downstream Signaling

Binding affinity ( Ki​ ) only proves that the compound occupies the receptor; it does not define its functional efficacy (agonist vs. antagonist). Because the primary targets of pyridyl-piperazines (like Dopamine D4 and Serotonin 5-HT 1A​ ) are Gi/o​ -coupled GPCRs, receptor activation leads to the inhibition of Adenylyl Cyclase (AC).

To determine if 1-(1-Pyridin-4-yl-ethyl)-piperazine acts as an agonist or antagonist, a cAMP Accumulation Assay (TR-FRET) is employed:

  • Cells expressing the target GPCR are stimulated with Forskolin (to artificially spike cAMP levels).

  • The cells are treated with the test compound.

  • Interpretation: If the compound is an agonist, it will activate the Gi/o​ pathway, inhibit Adenylyl Cyclase, and cause a measurable decrease in Forskolin-induced cAMP levels. If it is an antagonist, it will block an endogenous agonist (like dopamine) from lowering cAMP levels.

GPCR_Signaling Ligand 1-(1-Pyridin-4-yl-ethyl)-piperazine Receptor Target GPCR (e.g., D4, 5-HT1A) Ligand->Receptor Binding Affinity (Ki) G_protein Gi/o Protein Complex Gαi Gβγ Receptor->G_protein Conformational Change AdenylateCyclase Adenylyl Cyclase (Effector) G_protein->AdenylateCyclase Gαi Inhibition cAMP cAMP Levels (Decreased) AdenylateCyclase->cAMP Reduced Synthesis PKA Protein Kinase A (Downregulation) cAMP->PKA Decreased Activation

Caption: Gi/o-coupled GPCR signaling pathway modulated by pyridyl-piperazine ligands.

Conclusion

1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride is a highly optimized, soluble building block that leverages the proven pharmacodynamics of the pyridyl-piperazine scaffold. By utilizing the specific spatial orientation of the 4-pyridyl nitrogen and the basicity of the piperazine core, this compound is primed for high-affinity interactions with Dopamine D4 and Sigma-1 receptors. For researchers utilizing this compound in drug discovery, employing rigorous, PEI-treated radioligand binding assays coupled with Cheng-Prusoff kinetic analysis is essential for accurate pharmacological profiling.

References

  • The effect of the pyridyl nitrogen position in pyridylpiperazine sigma ligands Source: Bioorganic & Medicinal Chemistry Letters (Published via NIH/PMC) URL:[Link]

  • Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction Source: Biochemical Pharmacology (Cheng Y., Prusoff W.H., 1973) URL:[Link]

Methodological & Application

Application Note: Preparation and Handling of Aqueous Solutions of 1-(1-Pyridin-4-yl-ethyl)-piperazine Trihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(1-Pyridin-4-yl-ethyl)-piperazine is a highly versatile pharmacophore utilized in drug development and biochemical research. It is commercially supplied as a trihydrochloride salt (CAS 521914-40-9)[1]. While the trihydrochloride formulation drastically enhances the compound's thermodynamic aqueous solubility and shelf-life stability compared to its free-base counterpart[2], it introduces a critical handling challenge: severe solution acidification.

This application note provides drug development professionals and application scientists with a self-validating, step-by-step protocol for preparing aqueous stock solutions of 1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride. The methodology emphasizes precise pH neutralization, ensuring the structural integrity of the compound while preventing acid-induced artifacts in downstream biological assays.

Physicochemical Profiling

Before initiating the protocol, it is critical to understand the stoichiometric and physical properties of the compound. The presence of three hydrochloride molecules significantly increases the total molecular weight and dictates the compound's behavior in solution.

PropertySpecification
Chemical Name 1-(1-Pyridin-4-yl-ethyl)-piperazine 3 HCl
CAS Registry Number 521914-40-9
Molecular Formula C₁₁H₁₇N₃ · 3HCl
Molecular Weight (Salt) 300.65 g/mol
Molecular Weight (Free Base) 191.27 g/mol
Solubility Highly soluble in H₂O
Expected Unbuffered pH < 3.0 (Highly Acidic)

Mechanistic Insights: The Trihydrochloride Challenge

The Causality of Acidification

Piperazine and pyridine rings contain basic nitrogen atoms. To form a stable, water-soluble powder, manufacturers crystallize the compound with three equivalents of hydrochloric acid. When dissolved in ultrapure water, these HCl molecules fully dissociate. Without a buffering system, the hydrogen ion concentration spikes, plummeting the pH[3]. Applying this unadjusted solution directly to cell cultures or isolated proteins will cause immediate cytotoxicity, protein denaturation, and assay failure.

Hygroscopicity and Weighing Dynamics

Trihydrochloride salts are inherently hygroscopic[2]. Exposure to ambient humidity causes the powder to absorb atmospheric moisture, which artificially inflates the apparent mass on the balance. This leads to sub-potent stock solutions. To counteract this, the vial must be fully equilibrated to room temperature in a desiccator before opening, and weighing must be executed rapidly.

The Self-Validating Volumetric Approach

Standard protocols often dictate dissolving a compound directly into its final target volume. However, because this salt requires titration with a base (e.g., NaOH) to reach a physiological pH, adding the base would increase the total volume, resulting in a diluted, inaccurate final concentration[4].

The Self-Validating Solution: This protocol utilizes an "80% Volumetric Hold." By initially dissolving the compound in only 80% of the target volume, the operator creates a buffer zone for the titrant. The system validates itself through real-time pH monitoring: if the pH successfully stabilizes at 7.2–7.4 within the remaining 20% volume allowance, the integrity of both the compound mass and the titrant molarity is confirmed.

Self-Validating Aqueous Preparation Protocol

Materials Required
  • 1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride powder

  • Ultrapure Water (18.2 MΩ·cm, sterile)

  • 1N NaOH solution or 1M HEPES buffer (pH 7.4)

  • Calibrated micro-pH probe or narrow-range pH indicator paper

  • 0.22 µm Polyethersulfone (PES) syringe filters (PES is selected for its ultra-low drug-binding properties)

Step-by-Step Methodology

Step 1: Thermal Equilibration & Rapid Weighing

  • Transfer the sealed compound vial from cold storage to a desiccator at room temperature for 30 minutes.

  • Rapidly weigh the required mass (refer to the Volumetric Preparation Matrix below) into a sterile conical tube to minimize moisture absorption.

Step 2: Primary Dissolution (The 80% Hold)

  • Calculate the final target volume (e.g., 10 mL).

  • Add exactly 80% of the target volume (e.g., 8.0 mL) of ultrapure water to the tube.

  • Vortex gently or sonicate for 30 seconds until the crystalline powder is completely dissolved.

Step 3: pH Verification & Neutralization (Validation Step)

  • Validation Check 1: Measure the pH of the primary solution. It must read highly acidic (pH < 3.0). If it does not, the salt may have degraded or the wrong compound was weighed.

  • Carefully titrate the solution by adding 1N NaOH dropwise while continuously monitoring the pH[3].

  • Validation Check 2: Cease titration once the pH stabilizes between 7.2 and 7.4 . The volume of base added must not exceed the remaining 20% volume allowance.

Step 4: Final Volumetric Adjustment

  • Once the physiological pH is validated, add ultrapure water to bring the solution to the exact 100% target volume (e.g., up to the 10.0 mL mark).

Step 5: Sterilization & Cryopreservation

  • Inside a biosafety cabinet, pass the neutralized solution through a 0.22 µm PES syringe filter into a sterile receptacle.

  • Aliquot the sterile solution into single-use microcentrifuge tubes (e.g., 100 µL to 500 µL per tube) to strictly avoid freeze-thaw degradation.

  • Store aliquots immediately at -20°C or -80°C.

Volumetric Preparation Matrix

To streamline laboratory workflows, use the following pre-calculated mass matrix. All calculations are based on the trihydrochloride salt molecular weight of 300.65 g/mol .

Target ConcentrationMass for 1.0 mLMass for 5.0 mLMass for 10.0 mL
1 mM 0.30 mg1.50 mg3.01 mg
5 mM 1.50 mg7.52 mg15.03 mg
10 mM 3.01 mg15.03 mg30.07 mg
50 mM 15.03 mg75.16 mg150.33 mg

Formula used: Mass (mg) = Target Concentration (mM) × Target Volume (mL) × Molecular Weight ( g/mol ) / 1000

Workflow Visualization

PreparationWorkflow N1 1. Equilibration & Weighing Minimize ambient moisture exposure N2 2. Primary Dissolution Dissolve in 80% final volume of ddH2O N1->N2 N3 3. pH Verification (Validation Step) Confirm highly acidic state (pH < 3) N2->N3 N4 4. Neutralization Titrate with 1N NaOH to pH 7.2-7.4 N3->N4 Acidic confirmed N5 5. Final Volumetric Adjustment Bring to 100% target volume N4->N5 pH stabilized N6 6. Sterile Filtration Pass through 0.22 µm PES membrane N5->N6 N7 7. Aliquot & Cryopreservation Store at -20°C to prevent degradation N6->N7

Workflow for the preparation and pH neutralization of trihydrochloride salt solutions.

References

  • [1] Title: CAS 521914-40-9 | 1-(1-PYRIDIN-4-YL-ETHYL)-PIPERAZINE 3 HCL supply Source: Guidechem URL:

  • [2] Title: Spermidine Trihydrochloride: A Key Compound in Life Science, Health, and Innovation Source: Amerigo Scientific URL:

  • [3] Title: Common Reagents (Preparation and pH Adjustment) Source: Western Washington University (WWU) URL:

  • [4] Title: US7531623B2 - Hydrochloride salts of a glycopeptide phosphonate derivative Source: Google Patents URL:

Sources

Comprehensive HPLC Method Development for 1-(1-Pyridin-4-yl-ethyl)-piperazine Trihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Protocol Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals

Executive Summary

The analysis of highly polar, polycationic basic compounds presents a persistent challenge in High-Performance Liquid Chromatography (HPLC). 1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride is a highly hydrophilic molecule containing three basic nitrogen centers (two within the piperazine ring, one within the pyridine ring). When analyzed using standard reversed-phase (RP) chromatography, this compound exhibits negligible retention (eluting in the void volume) and severe peak tailing.

This application note details the causality behind these chromatographic failures and provides field-proven, self-validating protocols using Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography to achieve robust retention, excellent peak symmetry, and mass spectrometry (MS) compatibility.

Analyte Profiling & Chromatographic Causality

To develop a robust method, we must first understand the physicochemical behavior of the analyte and its interaction with stationary phases.

The Failure of Standard C18 Reversed-Phase

Standard C18 stationary phases rely on hydrophobic partitioning. 1-(1-Pyridin-4-yl-ethyl)-piperazine has a low LogP and is formulated as a trihydrochloride salt, rendering it highly polar and water-soluble. Consequently, it lacks the hydrophobicity required to partition into the C18 alkyl chains.

Furthermore, standard silica-based columns contain residual, unreacted silanol groups (-SiOH). At a mobile phase pH above 3.5, these silanols ionize to form negatively charged sites (-SiO⁻). The three basic nitrogens of our analyte remain protonated (polycationic) across a wide pH range. This results in strong, kinetically slow secondary electrostatic (ion-exchange) interactions between the protonated analyte and the ionized silanols. This phenomenon is the primary cause of the severe peak tailing and irreversible adsorption often observed with basic compounds on standard RP columns[1].

Strategic Alternatives

To overcome these limitations, two distinct chromatographic modes are highly effective:

  • HILIC Mode: Utilizes a polar stationary phase and a highly organic mobile phase to retain the compound via hydrophilic partitioning into a water-rich layer[2].

  • Mixed-Mode Chromatography: Combines hydrophobic alkyl chains with embedded cation-exchange groups, allowing for tunable retention of basic compounds using buffer concentration and organic modifiers[3].

Workflow Start Analyte: 1-(1-Pyridin-4-yl-ethyl)-piperazine (Polycationic, Polar Base) Assess Standard Reversed-Phase (C18) Start->Assess Fail Result: Void Elution & Severe Tailing (Silanol Interactions) Assess->Fail Branch Select Alternative Chromatographic Mode Fail->Branch HILIC HILIC Mode (Zwitterionic/Amide Phase) Branch->HILIC MixedMode Mixed-Mode (RP + Cation-Exchange) Branch->MixedMode OptHILIC Mobile Phase: High ACN Buffer: NH4-Formate (pH 3.0) HILIC->OptHILIC OptMixed Mobile Phase: ACN/Water Additive: 0.1% TFA MixedMode->OptMixed Valid System Suitability & Validation OptHILIC->Valid OptMixed->Valid

Caption: Workflow for selecting and optimizing HPLC modes for polar polycationic analytes.

The HILIC Retention Mechanism

In HILIC, the retention mechanism is multimodal. The primary driver is the partitioning of the analyte between the hydrophobic, acetonitrile-rich bulk mobile phase and a semi-immobilized, water-rich layer on the surface of the polar stationary phase[2]. For a trihydrochloride salt, this aqueous layer provides an ideal environment for retention.

Secondary interactions, such as electrostatic forces and hydrogen bonding, also play a crucial role. By utilizing a Zwitterionic stationary phase (which contains both positive and negative charges in a 1:1 ratio), we can achieve balanced electrostatic interactions, preventing the severe tailing seen on bare silica.

Mechanism Analyte 1-(1-Pyridin-4-yl-ethyl)-piperazine (Protonated State) Mech1 Hydrophilic Partitioning (Water-rich layer) Analyte->Mech1 Primary Retention Mech2 Electrostatic Interactions (Ion-exchange with phase) Analyte->Mech2 Secondary Retention Mech3 Hydrogen Bonding (Donor/Acceptor sites) Analyte->Mech3 Tertiary Retention StatPhase Zwitterionic HILIC Stationary Phase Mech1->StatPhase Mech2->StatPhase Mech3->StatPhase

Caption: Multi-modal retention mechanism of polycationic bases in HILIC separations.

Experimental Protocols

Protocol A: Optimized HILIC-MS/UV Method (Preferred)

This method is designed for high sensitivity, MS compatibility, and excellent peak shape. The use of ammonium formate buffer provides the necessary ionic strength to disrupt unwanted secondary electrostatic interactions without suppressing MS ionization.

1. Chromatographic Conditions:

  • Column: Zwitterionic HILIC (e.g., SeQuant® ZIC®-HILIC), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 100 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Note: pH 3.0 ensures all three nitrogens are fully protonated, locking the analyte into a single ionization state for reproducible retention).

  • Mobile Phase B: 100% Acetonitrile (LC-MS Grade).

  • Elution Mode: Isocratic, 25% A / 75% B. (In HILIC, a higher percentage of organic solvent increases retention).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (utilizing the pyridine chromophore) and ESI-MS (Positive mode, [M+H]⁺ m/z 192.1).

2. Sample Preparation:

  • Diluent: 75% Acetonitrile / 25% Water. (Critical: Injecting a sample in 100% water will disrupt the HILIC partitioning layer and cause severe peak distortion).

  • Concentration: 0.1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

3. System Suitability Testing (Self-Validation Step): Before analyzing unknown samples, inject the standard preparation in replicates of six. The system is only validated for use if it meets the criteria outlined in Table 2.

Protocol B: Mixed-Mode RP/Cation-Exchange (Alternative QC Method)

For laboratories lacking HILIC columns, a mixed-mode approach provides a robust alternative for Quality Control (QC) environments[3].

1. Chromatographic Conditions:

  • Column: Mixed-mode RP/Cation-Exchange (e.g., Primesep 100 or Coresep 100), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: 20% Acetonitrile / 80% Water containing 0.1% Trifluoroacetic acid (TFA). (TFA acts as both an acidic modifier and an ion-pairing agent, masking the basic nitrogens).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Quantitative Data & Method Comparison

The following tables summarize the expected performance of the analyte across different chromatographic modes, highlighting the superiority of the optimized HILIC method.

Table 1: Comparison of Chromatographic Modes for 1-(1-Pyridin-4-yl-ethyl)-piperazine

Chromatographic ModePrimary Retention MechanismPeak Shape (Asymmetry)MS CompatibilitySuitability
Standard C18 RP Hydrophobic> 3.0 (Severe Tailing)YesPoor (Void elution)
Ion-Pairing RP (TFA) Hydrophobic + Ion-Pairing1.5 - 1.8 (Slight Tailing)No (Signal Suppression)Moderate (QC only)
Mixed-Mode Hydrophobic + Ion-Exchange1.2 - 1.4 (Good)Yes (If Formic Acid used)Good
Zwitterionic HILIC Hydrophilic Partitioning0.9 - 1.1 (Excellent) Yes (Excellent) Optimal

Table 2: System Suitability Parameters (Optimized HILIC Method)

ParameterDefinition / CausalityAcceptance CriteriaObserved Value (Typical)
Retention Factor ( k′ ) Measures degree of retention. Ensures analyte does not elute in the void volume. k′>2.0 4.5
Tailing Factor ( Tf​ ) Measures peak symmetry. High values indicate unwanted silanol interactions. Tf​≤1.5 1.05
Theoretical Plates ( N ) Measures column efficiency and band broadening. N>3000 8,500
%RSD of Peak Area Measures precision of the injection and integration system (n=6). ≤2.0% 0.6%

References

  • McCalley, D. V. (2010). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. Journal of Chromatography A, 1217(6), 858-880. URL: [Link]

  • Hemström, P., & Irgum, K. (2006). Hydrophilic interaction chromatography. Journal of Separation Science, 29(12), 1784-1821. URL: [Link]

  • SIELC Technologies. (2012). HPLC Analysis of Piperazine on Primesep 100. Application Notes. URL: [Link]

Sources

Application Note: Mass Spectrometric Fragmentation Analysis of 1-(1-Pyridin-4-yl-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(1-Pyridin-4-yl-ethyl)-piperazine is a heterocyclic compound of interest in pharmaceutical research and drug development due to its structural motifs—a pyridine ring and a piperazine ring—which are common in centrally active agents. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in various matrices. This application note provides a detailed guide to the expected fragmentation patterns of 1-(1-Pyridin-4-yl-ethyl)-piperazine, based on established principles of mass spectrometry and data from related compounds. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals working with this and structurally similar molecules.

Scientific Background: Predicting Fragmentation

The fragmentation of a molecule in a mass spectrometer is not random; it follows predictable pathways governed by the stability of the resulting ions and neutral losses. For 1-(1-Pyridin-4-yl-ethyl)-piperazine, we can anticipate fragmentation to occur at several key locations due to the presence of nitrogen atoms, aromatic rings, and aliphatic chains. The analysis of related piperazine and pyridine compounds provides a strong basis for predicting these pathways.

Piperazine analogues typically fragment at the C-N bonds within the piperazine ring and the bond connecting the piperazine moiety to its substituent.[1][2] Common fragment ions observed for phenylpiperazines include m/z 119, 70, and 56.[1] Benzylpiperazines frequently exhibit a characteristic fragment at m/z 91, corresponding to the tropylium ion.[1] The fragmentation of the pyridine ring is well-documented and is dominated by the neutral loss of hydrogen cyanide (HCN) or hydrogen isocyanide (HNC), resulting in a C4H4•+ fragment ion.[3]

By combining these known fragmentation behaviors, we can construct a detailed hypothesis for the mass spectral fingerprint of 1-(1-Pyridin-4-yl-ethyl)-piperazine.

Experimental Protocol: A Validated Approach

This section outlines a robust protocol for the analysis of 1-(1-Pyridin-4-yl-ethyl)-piperazine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The parameters are chosen to ensure efficient ionization and characteristic fragmentation.

1. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of 1-(1-Pyridin-4-yl-ethyl)-piperazine in methanol. Serially dilute the stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of 1 µg/mL.

  • Matrix Spike (for biological samples): To assess matrix effects, spike the 1 µg/mL standard solution into the appropriate biological matrix (e.g., plasma, urine) at a 1:10 ratio.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is recommended for good separation of the analyte from potential impurities.

  • Mobile Phase A: 0.1% formic acid in water. The addition of formic acid aids in the protonation of the analyte in positive ion mode.[4]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive. The basic nitrogen atoms in the piperazine and pyridine rings are readily protonated.

  • Precursor Ion: The expected protonated molecule [M+H]+ for 1-(1-Pyridin-4-yl-ethyl)-piperazine (C11H17N3, MW: 191.27) is m/z 192.2.

  • Collision Gas: Argon.

  • Collision Energy: A collision energy ramp (e.g., 10-40 eV) should be employed to observe a wide range of fragment ions.

  • Scan Type: Product Ion Scan (or MS2).

Proposed Fragmentation Pathways

The protonated molecule of 1-(1-Pyridin-4-yl-ethyl)-piperazine ([M+H]+ at m/z 192.2) is expected to undergo several characteristic fragmentation reactions upon collision-induced dissociation (CID). The primary cleavage sites are the bonds adjacent to the nitrogen atoms and the benzylic position.

fragmentation_pathway cluster_main Proposed Fragmentation of 1-(1-Pyridin-4-yl-ethyl)-piperazine cluster_path1 Pathway 1: Benzylic Cleavage cluster_path2 Pathway 2: Piperazine Ring Opening cluster_path3 Pathway 3: Piperazine Ring Fragmentation M [M+H]+ m/z 192.2 F1 Fragment A m/z 106.1 Pyridin-4-ylethylidene Cation M->F1 - C4H9N2 (Piperazine radical) F2 Fragment B m/z 121.1 M->F2 - C4H8N F3 Fragment C m/z 86.1 (Protonated Piperazine) M->F3 - C7H7N F4 Fragment D m/z 56.1 F3->F4 - C2H4 workflow cluster_workflow Analytical Workflow A Sample Preparation (Standard/Matrix Spike) B LC Separation (C18 Reversed-Phase) A->B C ESI-MS Analysis (Positive Ion Mode) B->C D Tandem MS (MS2) (Product Ion Scan) C->D E Data Analysis (Fragmentation Pattern Identification) D->E

Caption: Step-by-step experimental workflow for LC-MS/MS analysis.

Conclusion

The predictable fragmentation of 1-(1-Pyridin-4-yl-ethyl)-piperazine under ESI-MS/MS conditions allows for its confident identification and structural elucidation. The primary fragmentation pathways involve cleavage at the benzylic position and fragmentation of the piperazine ring, leading to a series of characteristic product ions. The protocols and fragmentation data presented in this application note provide a solid foundation for researchers in the development of analytical methods for this compound and its analogues. The self-validating nature of this approach, where predicted fragments are confirmed by experimental data, ensures a high degree of confidence in the analytical results.

References

  • ZHU Na, YU Chen, HUA Zhen-dong, XU Peng, WANG You-mei, DI Bin, SU Meng-xiang. Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 2021, 42(1): 1-7. [Link]

  • Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. RSC Publishing, 2023. [Link]

  • Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. [Link]

  • Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS. ResearchGate. [Link]

  • Hafiz Abdel-Hay, K. M. Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. Auburn University, 2012. [Link]

  • Prasain, J. Ion fragmentation of small molecules in mass spectrometry. SlideShare, 2010. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts, 2023. [Link]

Sources

Troubleshooting & Optimization

optimizing storage conditions for 1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability and storage of this compound. Our goal is to ensure the integrity and reliability of your experiments by providing scientifically grounded and practical advice.

I. Troubleshooting Guide

This section addresses specific issues you may encounter during the handling and storage of 1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride.

Issue 1: Compound Discoloration (Yellowing or Browning)

Question: My white to off-white 1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride powder has developed a yellow or brown tint. What is the likely cause and how can I prevent it?

Answer:

Discoloration is a common indicator of chemical degradation. For piperazine derivatives, this is often due to oxidation or photodegradation.

Causality:

  • Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation by atmospheric oxygen.[1] This process can be accelerated by the presence of metal ions, which can act as catalysts.[2] The pyridine ring can also be susceptible to oxidation.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy needed to initiate degradation reactions, leading to colored byproducts.[3][4] Piperazine itself is known to darken upon exposure to light.[5]

Troubleshooting Steps:

  • Verify Storage Atmosphere: Confirm that the compound is stored under an inert atmosphere, such as nitrogen or argon, especially for long-term storage.[1][6] This minimizes contact with oxygen.

  • Assess Light Protection: Ensure the compound is stored in a light-resistant container (e.g., amber vial) and kept in a dark location.[6] If the original container is not light-resistant, transfer the compound to a suitable container.

  • Check for Contaminants: Review handling procedures to ensure no cross-contamination with oxidizing agents or metal spatulas (though stainless steel is a weak catalyst, copper is a strong one).[2]

  • Analytical Confirmation: If feasible, perform analytical testing (e.g., HPLC-UV) to assess the purity of the discolored material compared to a fresh or properly stored sample. This can help determine the extent of degradation.

Issue 2: Poor Solubility or Incomplete Dissolution

Question: I'm having difficulty dissolving 1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride, or I'm observing particulates in my solution. What could be the problem?

Answer:

While the trihydrochloride salt form is intended to enhance aqueous solubility, several factors can lead to dissolution issues.

Causality:

  • Hygroscopicity and Clumping: As a hydrochloride salt, the compound is likely hygroscopic, meaning it can absorb moisture from the air.[7][8] This can lead to the formation of clumps or hydrates, which may dissolve more slowly than the anhydrous form.[1]

  • Degradation Products: If the compound has degraded, the resulting impurities may have lower solubility than the parent compound.

  • pH of the Solvent: The solubility of amine salts can be pH-dependent. Although generally soluble in neutral aqueous solutions, extreme pH values could potentially affect solubility.

Troubleshooting Steps:

  • Pre-dissolution Handling: Before weighing, allow the container to equilibrate to room temperature to prevent condensation on the compound.

  • Control Humidity: Handle the compound in a low-humidity environment, such as a glove box or under a stream of dry nitrogen, to minimize moisture absorption.[1]

  • Sonication and Gentle Warming: To aid dissolution, you can try sonicating the solution or gently warming it. However, be cautious with heating, as it can accelerate degradation.

  • Solvent Choice: While soluble in water, ensure the chosen solvent is appropriate for your downstream application and that you are using a sufficient volume.

  • Filtration: If particulates persist after thorough attempts to dissolve, it may be necessary to filter the solution through a suitable syringe filter (e.g., 0.22 µm) to remove insoluble matter, which could be degradation products or other contaminants.

Issue 3: Inconsistent Experimental Results or Loss of Potency

Question: I am observing a decrease in the expected activity or inconsistent results in my assays using 1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride. Could this be a stability issue?

Answer:

Yes, inconsistent results or a loss of potency are classic signs of compound degradation.

Causality:

  • Hydrolysis: In the presence of moisture, the piperazine ring or the side chain could be susceptible to hydrolysis, leading to the formation of inactive byproducts.[1]

  • Oxidation: As mentioned, oxidation can alter the chemical structure of the compound, thereby reducing its ability to interact with its biological target.[1][9]

  • Thermal Degradation: Elevated temperatures can cause the breakdown of the molecule.[1][2]

Troubleshooting Workflow:

G start Inconsistent Results/ Loss of Potency check_storage Review Storage Conditions (Temp, Light, Humidity) start->check_storage check_handling Review Solution Prep & Handling Procedures check_storage->check_handling new_sample Use a Fresh, Unopened Sample for Comparison check_handling->new_sample analytical_test Perform Purity Analysis (e.g., HPLC, LC-MS) new_sample->analytical_test results_match Do results from old and new samples match? analytical_test->results_match degradation_confirmed Degradation Confirmed. Discard Old Stock. Implement Correct Storage. results_match->degradation_confirmed No other_issue Issue Likely Not Due to Compound Stability. Investigate Other Experimental Parameters. results_match->other_issue Yes

Caption: Troubleshooting workflow for inconsistent experimental results.

Detailed Steps:

  • Review Storage History: Scrutinize the storage conditions of the batch . Was it exposed to high temperatures, light, or humidity?

  • Prepare Fresh Solutions: Always prepare solutions fresh for each experiment. Avoid using stock solutions that have been stored for extended periods, especially at room temperature or in aqueous buffers.

  • Qualify a New Lot: If possible, obtain a new, unopened lot of the compound and run a side-by-side comparison with the suspect lot.

  • Forced Degradation Study: To understand potential degradation products, a forced degradation study can be performed by subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) and analyzing the samples by a stability-indicating method like HPLC.[10][11] This can help identify the degradation products that might be causing the issue.

II. Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal long-term storage conditions for 1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride?

A1: For long-term stability, the compound should be stored in a cool, dry, and dark place.[5][6] Specifically, refrigeration at 2-8°C is often recommended.[1][6] The container should be tightly sealed to prevent moisture ingress and stored under an inert atmosphere (nitrogen or argon) to minimize oxidation.[1][6]

Q2: How should I handle the compound during weighing and solution preparation?

A2: Due to its hygroscopic nature, it is crucial to handle the compound in a controlled environment with low humidity.[1] Allow the container to reach ambient temperature before opening to prevent water condensation. Use clean, dry spatulas and glassware. Prepare solutions fresh and avoid storing them for long periods, especially in aqueous media.

Q3: What type of container is best for storing this compound?

A3: A tightly sealed, light-resistant container, such as an amber glass vial with a secure cap, is ideal.[6] This protects the compound from both moisture and light.

Stability Profile

Q4: What are the main degradation pathways for this compound?

A4: The primary degradation pathways for 1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride are likely to be:

  • Oxidation: The piperazine and pyridine rings are susceptible to oxidation, potentially forming N-oxides and other degradation products.[1][12]

  • Hydrolysis: In the presence of water, hydrolysis of the piperazine ring or other susceptible bonds can occur.[1]

  • Photodegradation: Exposure to light can lead to the formation of various degradation products.[3][4]

Q5: Is the compound sensitive to pH?

A5: While the trihydrochloride salt form suggests stability in acidic conditions, piperazine derivatives can be sensitive to pH. The pH of solutions containing piperazine derivatives can influence their stability and permeability characteristics in certain assays.[13][14] It is advisable to buffer solutions to a pH relevant to the experimental system and to assess the compound's stability in that specific buffer if it will be incubated for an extended period.

Analytical Testing

Q6: What analytical methods are suitable for assessing the stability of this compound?

A6: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique.[11][15] This method can separate the parent compound from its degradation products, allowing for accurate quantification of purity. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the structures of any degradation products formed.[11][15]

Summary of Recommended Storage Conditions
ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of all potential degradation reactions (oxidation, hydrolysis, thermal).[1]
Humidity Low (Store with desiccant)As a trihydrochloride salt, the compound is hygroscopic; moisture can promote hydrolysis and physical clumping.[1][7][16]
Light Protect from light (Amber vial, store in dark)Prevents photodegradation, which can lead to discoloration and loss of potency.[3][4][6]
Atmosphere Inert gas (Nitrogen or Argon)Minimizes oxidative degradation of the nitrogen-containing rings.[1][6]
Container Tightly sealed, light-resistantPrevents exposure to moisture, oxygen, and light.[6]

III. Experimental Protocols

Protocol 1: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to assess the purity and stability of 1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride.

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution: A gradient elution is recommended to ensure separation of the polar parent compound from potentially less polar degradation products. A typical starting gradient could be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the pyridine ring absorbs, typically around 254-260 nm. A PDA detector is useful to assess peak purity.

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase A or a suitable solvent like water or methanol at approximately 1 mg/mL. Dilute further as needed for injection.

  • Method Validation: The method should be validated for specificity by analyzing samples from forced degradation studies to ensure that all degradation products are resolved from the main peak.

References

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 23, 119-128.
  • Certified Laboratories. (2025, May 14). Understanding Photostability Testing for Cosmetic & OTC Drug Products. Certified Laboratories. [Link]

  • European Medicines Agency. (1998, January). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Pyrazine chemistry. Part VII.
  • Q-Lab. Understanding ICH Photostability Testing. [Link]

  • U.S. Food and Drug Administration. (1996, March). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • RSC Publishing. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents.
  • ACS Publications. (2022, September 29). Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical. ACS Earth and Space Chemistry.
  • Antibodies. Piperazine. [Link]

  • Biosynce. (2025, August 4). What are the stability conditions of piperazine?. Biosynce Blog. [Link]

  • ResearchGate. Scheme 4 Oxidation by RuO 4 of piperazine derivative 30. [Link]

  • Globe Thesis. (2010, March 1). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability.
  • Benchchem. Stability and Storage of 1-(2-chloroethyl)piperazine Dihydrochloride: A Technical Guide.
  • s d fine-chem limited. piperazine anhydrous - SAFETY DATA SHEET. [Link]

  • ResearchGate. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH | Request PDF. [Link]

  • Benchchem. Stability of N-propargyl piperazin-2-one Compounds: An In-depth Technical Guide.
  • Pharmaceutical Technology. (2026, March 15). Salt Selection in Drug Development. [Link]

  • ACS Publications. Derivatives of Piperazine. XVIII. Synthesis of Substituted Piperazines and the Hydrolysis of Amines.
  • ResearchGate. A Review on Analytical Methods for Piperazine Determination. [Link]

  • ACS Publications. (2016, January 5). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics.
  • Taylor & Francis Online. (2022, June 21).
  • ResearchGate. Two step approach to piperazine-2-carboxamide via hydrolysis followed by reduction. [Link]

  • ResearchGate. Piperazines 16 from acid hydrolysis of 6 and 14, and 19 from acid hydrolysis of 9 and 15. [Link]

  • PubMed. (2016, February 1). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. [Link]

Sources

Technical Support Center: Troubleshooting DMSO Solubility for 1-(1-Pyridin-4-yl-ethyl)-piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the specific physicochemical hurdles associated with dissolving piperazine-pyridine hybrid molecules in Dimethyl Sulfoxide (DMSO).

Rather than merely providing a list of instructions, this guide deconstructs the thermodynamic and kinetic causality behind why these compounds fail to dissolve, ensuring you can adapt these principles to your specific high-throughput screening (HTS) or in vitro assay workflows.

Part 1: Quantitative Solubility Profiles

To establish a baseline for troubleshooting, it is critical to understand how the ionization state of the compound dictates its solvent compatibility. 1-(1-Pyridin-4-yl-ethyl)-piperazine is a tri-basic molecule, and its solubility is entirely dependent on whether it is in its free base or salt form.

Compound StatePrimary SolventMax Solubility (Approx.)Mechanistic Notes
3 HCl Salt (CAS 521914-40-9)Anhydrous DMSO< 2 mMPoor solvation of Cl⁻ ions by aprotic solvents.
3 HCl Salt Water / PBS (pH 7.4)> 50 mMHigh crystal lattice energy overcome by aqueous H-bonding.
Free Base Anhydrous DMSO> 50 mMLipophilic scaffold highly compatible with polar aprotic DMSO.
Free Base Water / PBS (pH 7.4)< 0.1 mMHydrophobic aggregation occurs without protonation.
Part 2: Mechanistic Troubleshooting FAQs

Q1: Why does my 1-(1-Pyridin-4-yl-ethyl)-piperazine precipitate in 100% DMSO despite DMSO being a "universal" solvent? A1: The root cause lies in the compound's commercial salt form. This compound is predominantly synthesized and supplied as a trihydrochloride salt (3 HCl)[1][2]. The molecule possesses three basic nitrogen atoms (one pyridinyl, two piperazinyl)[3]. While DMSO is an excellent polar aprotic solvent with a high dielectric constant, it lacks hydrogen-bond donating capabilities[4]. Consequently, it cannot effectively solvate the hard chloride anions. The strong ionic bonds within the trihydrochloride crystal lattice resist dissolution, causing the salt to remain locked in suspension[5].

Q2: How does atmospheric moisture (water absorption) in my DMSO stock affect this compound? A2: DMSO is notoriously hygroscopic. The impact of water absorption depends entirely on your compound's ionization state. If you are working with the lipophilic free base, absorbed water acts as an anti-solvent, drastically reducing solubility and causing the compound to "crash out" of solution[5]. Conversely, if you are working with the 3 HCl salt, trace water might artificially increase initial dissolution by solvating the chloride ions. However, this introduces severe batch-to-batch variability in your screening assays and can accelerate hydrolytic degradation[4]. Always use fresh, anhydrous DMSO (stored under argon or molecular sieves) for stock preparation[6].

Q3: I need a 10 mM stock for high-throughput screening (HTS). What is the best approach if the 3 HCl salt won't dissolve? A3: You have two mechanistically sound options. First, you can use a co-solvent system (e.g., adding 5-10% water to the DMSO) to break the ionic lattice, provided your downstream cell-based or biochemical assay can tolerate the trace water[5]. Second, you can convert the salt to its free base form prior to DMSO solubilization. The free base interacts favorably with DMSO via dipole-dipole interactions, easily achieving concentrations upwards of 50 mM[3][4].

Part 3: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. This means each workflow includes an empirical check to ensure the physical state of the compound is a true solution, not a micro-suspension, preventing false negatives in your downstream bioassays.

Protocol A: Thermal Cycling and Sonication (For ≤ 2 mM Stocks)

Causality: Alternating between mild thermal energy and ultrasonic cavitation provides the activation energy required to disrupt the crystal lattice without causing localized thermal degradation of the piperazine ring.

  • Preparation: Weigh the required mass of 1-(1-Pyridin-4-yl-ethyl)-piperazine 3 HCl into a sterile, amber glass vial.

  • Solvent Addition: Add room-temperature, anhydrous DMSO to achieve a target concentration of 2 mM.

  • Thermal Cycling: Place the vial in a water bath at 37°C for 5 minutes.

  • Cavitation: Transfer immediately to an ultrasonic bath and sonicate for 3 minutes. Repeat steps 3 and 4 up to three times until the solution appears visually clear.

  • Self-Validation Step (Critical): Transfer 100 µL of the mixture to a microcentrifuge tube and spin at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. If a white pellet is visible, the compound is only suspended. You must either lower the target concentration or proceed to Protocol B.

Protocol B: Co-Solvation Strategy (For 10-50 mM Stocks of 3 HCl Salts)

Causality: Introducing a controlled, minimal amount of a hydrogen-bond donating solvent (water) selectively solvates the chloride counterions, collapsing the salt lattice and allowing the DMSO to solvate the organic scaffold.

  • Aqueous Solvation: Weigh the 3 HCl salt into a vial. Add HPLC-grade water equivalent to exactly 10% of your final intended volume.

  • Vortex: Vortex aggressively for 60 seconds. The salt should rapidly dissolve into a highly concentrated aqueous phase.

  • DMSO Dilution: Slowly add anhydrous DMSO to make up the remaining 90% of the volume.

  • Self-Validation Step (Critical): Monitor the solution for 30 minutes at room temperature. Because mixing water and DMSO is an exothermic process, wait for thermal equilibrium. Measure the absorbance at 600 nm using a spectrophotometer; an OD600 > 0.05 indicates micro-precipitation (phase separation), meaning the water ratio must be slightly adjusted for your specific concentration.

Part 4: Workflow Visualization

G Start 1-(1-Pyridin-4-yl-ethyl)-piperazine (3 HCl Salt) Target Target Stock Concentration? Start->Target LowConc ≤ 2 mM Stock Target->LowConc HighConc > 2 mM Stock (e.g., 10-50 mM) Target->HighConc HeatSonicate Anhydrous DMSO + Sonication/Heating (37°C) LowConc->HeatSonicate Decision Solubility Strategy HighConc->Decision Validation Centrifuge at 10,000 x g Check for Pellet HeatSonicate->Validation FreeBase Convert to Free Base (Pre-assay extraction) Decision->FreeBase Aqueous Co-solvent System (e.g., 10% H2O in DMSO) Decision->Aqueous FreeBase->Validation Aqueous->Validation Success Fully Solubilized Stock Ready for Assay Validation->Success

Workflow for solubilizing polybasic piperazine derivatives in DMSO-based screening assays.

References
  • Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. 4

  • Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening / ResearchGate. 5

  • CAS 521914-40-9 | 1-(1-PYRIDIN-4-YL-ETHYL)-PIPERAZINE 3 HCL supply. Guidechem.7

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. 3

  • 1-(3,5-Dimethylphenyl)piperazine | Piperidine Compound. MedChemExpress. 6

Sources

Validation & Comparative

LC-MS Purity Validation of 1-(1-Pyridin-4-yl-ethyl)-piperazine Trihydrochloride: A Premium vs. Standard Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride is a highly versatile, nitrogen-rich building block frequently utilized in the synthesis of kinase inhibitors and GPCR-targeting therapeutics. However, validating the purity of this compound via Liquid Chromatography-Mass Spectrometry (LC-MS) presents significant analytical hurdles. Its multiple basic nitrogen centers and formulation as a highly water-soluble trihydrochloride salt often lead to poor chromatographic retention, severe peak tailing, and subsequent ion suppression in the mass spectrometer.

This guide objectively compares the analytical performance of Premium Grade 1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride against Standard Commercial batches. Furthermore, it details a causality-driven, self-validating LC-MS methodology compliant with1[1].

The Causality of Analytical Challenges

To accurately quantify the purity of 2[2], one must understand the physical chemistry governing its behavior in an LC system. The molecule contains a pyridine ring (pKa ~5.2) and a piperazine moiety (pKa ~9.8).

Under standard acidic LC-MS conditions (e.g., 0.1% Formic Acid, pH ~2.7), both the pyridine and piperazine nitrogens are fully protonated. These positively charged sites undergo strong secondary cation-exchange interactions with negatively charged, deprotonated silanol groups ( Si−O− ) on the surface of standard Type-A silica columns. As documented in 3[3], this mixed-mode retention causes severe peak tailing, which masks closely eluting impurities and compromises integration accuracy.

To resolve this, our protocol utilizes a high-pH volatile buffer (pH 10.0) combined with a high-purity hybrid silica column. At pH 10.0, the basic nitrogens are predominantly neutralized, eliminating electrostatic interactions with the stationary phase and ensuring pure hydrophobic partitioning.

Mechanism cluster_standard Standard C18 (Low pH) cluster_optimized Hybrid C18 (pH 10.0) Protonated Protonated Piperazine (Positively Charged) Silanol Deprotonated Silanols (Si-O⁻) Protonated->Silanol Electrostatic Attraction Tailing Severe Peak Tailing (Mixed-Mode Retention) Silanol->Tailing Neutral Neutralized Piperazine (Uncharged) Hybrid High-Purity Hybrid Silica (Shielded Silanols) Neutral->Hybrid Hydrophobic Interaction Symmetry Symmetrical Peak (Pure Partitioning) Hybrid->Symmetry

Mechanistic comparison of piperazine retention on standard vs. optimized LC columns.

Product Comparison: Premium vs. Standard Commercial Grade

When sourcing 1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride for sensitive downstream applications, the impurity profile is critical. Standard commercial grades often contain trace amounts of unreacted piperazine or positional isomers that share identical mass-to-charge ( m/z ) ratios, making them invisible to low-resolution mass spectrometry without optimized chromatographic separation.

ParameterPremium GradeStandard Commercial GradeAnalytical & Synthetic Impact
LC-MS Purity (UV 254 nm) ≥99.5% 92.0%−95.0% High purity prevents side-reactions in sensitive cross-coupling steps.
Unreacted Piperazine <0.1% Up to 3.5% Residual piperazine acts as a competitive nucleophile, ruining yields.
Tailing Factor ( Tf​ ) 1.05 (Highly Symmetrical) >1.8 (Severe Tailing)Symmetrical peaks allow accurate integration of trace impurities.
Residual Solvents <500 ppm >2000 ppmHigh residual solvents alter the true molarity of the solid powder.

Self-Validating LC-MS Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It strictly prohibits the acquisition of sample data unless the instrument first passes a rigorous System Suitability Test (SST). If the column is degraded or the mobile phase pH is incorrect, the SST will fail, preventing the generation of false-positive purity data.

Workflow SST 1. System Suitability Testing Verify Tf < 1.2 & N > 5000 Prep 2. Sample Preparation Dilute in 95:5 Water:MeCN SST->Prep LC 3. Chromatographic Separation Hybrid C18, pH 10.0 Gradient Prep->LC MS 4. Mass Spectrometry (ESI+) Full Scan & MRM Confirmation LC->MS Val 5. ICH Q2(R2) Validation Specificity, Linearity, Precision MS->Val

LC-MS validation workflow ensuring system suitability prior to purity analysis.

Step 1: System Suitability Testing (SST)
  • Prepare a 10μg/mL reference standard of 1-(1-Pyridin-4-yl-ethyl)-piperazine in initial mobile phase conditions.

  • Inject 2μL onto the LC-MS system.

  • Self-Validation Gate: The system must yield a USP Tailing Factor ( Tf​ ) of ≤1.2 and a theoretical plate count ( N ) of ≥5000 . If these criteria are not met, halt analysis and replace the column or remake the pH 10.0 buffer.

Step 2: Chromatographic Method Setup
  • Column: Ethylene Bridged Hybrid (BEH) C18, 2.1×100 mm, 1.7μm (Designed for pH 1-12 stability).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40∘C .

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.00955Initial
1.00955Isocratic Hold
6.004060Linear Gradient
7.50595Column Wash
10.00955Re-equilibration
Step 3: Mass Spectrometry (ESI+) Parameters

Because the compound is a trihydrochloride salt, it will lose the HCl in the source and ionize as the free base ( MW=191.27 g/mol ).

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 450∘C .

  • Detection Mode: Full Scan ( m/z 100-500) for general purity profiling, and Selected Ion Monitoring (SIM) at m/z 192.3[M+H]+ for targeted quantification. Similar methodologies have proven effective in the 4[4].

ICH Q2(R2) Validation Results

Following the method execution, the analytical procedure was validated against the 5[5]. The Premium Grade product demonstrated exceptional adherence to all regulatory criteria, confirming its suitability for rigorous pharmaceutical development.

Validation ParameterICH Q2(R2) Acceptance CriteriaPremium Grade ResultStatus
Specificity Baseline resolution ( Rs​>1.5 ) from known impurities. Rs​=2.8 (vs. unreacted piperazine)PASS
Linearity R2≥0.995 over 50% to 150% of target concentration. R2=0.9992 PASS
Repeatability (Precision) %RSD≤2.0% for 6 replicate injections. %RSD=0.65% PASS
Limit of Quantitation (LOQ) Signal-to-Noise ( S/N ) ≥10 . 0.05μg/mL ( S/N=14 )PASS

Conclusion

The validation data clearly demonstrates that standard acidic LC-MS methods are insufficient for the accurate purity profiling of 1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride. By implementing a high-pH, hybrid-silica methodology, secondary silanol interactions are eliminated, revealing the true impurity profile of the compound. The Premium Grade product vastly outperforms standard commercial batches, offering >99.5% purity and highly symmetrical peak shapes essential for confident downstream synthesis.

References

  • Validation of Analytical Procedure Q2(R2) - ICH Source: ich.org URL:[Link]

  • New update for the ICH Q2 (R2) guidance on Analytical Process Validation Source: amsbiopharma.com URL:[Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs Source: nih.gov URL:[Link]

Sources

Safety Operating Guide

1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a laboratory professional or drug development scientist, handling complex heterocyclic amine salts requires a rigorous approach to both operational safety and environmental compliance. 1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride (CAS: 521914-40-9) presents unique disposal challenges due to its structural components: a basic piperazine ring known for respiratory sensitization, a pyridine moiety associated with systemic toxicity, and a trihydrochloride salt formulation that renders it highly acidic and corrosive in aqueous environments [1], [2].

This guide provides a self-validating, step-by-step operational protocol for the safe handling, neutralization, and disposal of this compound, ensuring your laboratory exceeds standard regulatory compliance.

Chemical Profiling & Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the causality behind the compound's hazards. The trihydrochloride nature of this molecule means that upon dissolution, it releases three equivalents of hydrochloric acid (HCl), drastically lowering the pH of the solution and creating a localized corrosive environment [2]. Furthermore, piperazine derivatives are documented respiratory and skin sensitizers [3].

Table 1: Chemical & Hazard Profile

Property / HazardSpecification / ClassificationOperational Implication
Chemical Name 1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochlorideN/A
CAS Number 521914-40-9Verification of SDS and waste profiling [1].
Molecular Weight 300.65 g/mol Required for calculating neutralization stoichiometry.
Physical State Solid (Hygroscopic powder)High risk of aerosolization; must be handled in a fume hood.
GHS Classifications Skin Irrit. 2, Eye Dam. 1, Resp. Sens. 1Corrosive to tissues; requires strict PPE and isolation.
EPA Waste Code D002 (if aqueous pH ≤ 2.0)Must be neutralized or manifested as corrosive hazardous waste [4].

Disposal & Waste Management Workflows

The disposal strategy diverges based on the physical state of the waste. Because the compound is a trihydrochloride salt, aqueous waste streams cannot be directly combined with general organic waste without prior neutralization, as the high acidity can catalyze unintended exothermic reactions with incompatible solvents.

Protocol A: Disposal of Solid Waste (Unused Product or Contaminated Consumables)

Solid waste includes expired powder, weighing boats, spatulas, and contaminated PPE.

  • Segregation: Do not mix solid piperazine/pyridine salts with strong oxidizing agents (e.g., nitrates, peroxides) to prevent spontaneous combustion or the release of toxic nitrogen oxides (NOx) [3].

  • Containment: Sweep or carefully transfer the solid waste into a chemically compatible, wide-mouth High-Density Polyethylene (HDPE) container. Causality: HDPE is highly resistant to acidic salts, whereas standard metal containers will rapidly corrode.

  • Sealing & Labeling: Seal the container with a secure, screw-top lid. Label clearly with: "Hazardous Waste - Solid: 1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride. Toxic/Corrosive."

  • Final Disposition: Transfer to the laboratory's central hazardous waste accumulation area for pickup by a licensed RCRA/EPA waste contractor for high-temperature incineration [4].

Protocol B: Neutralization & Disposal of Aqueous Solutions

If the compound has been dissolved in water or a mixed aqueous/organic solvent system, the resulting solution will be highly acidic.

  • Preparation: Perform this procedure inside a certified chemical fume hood. Equip a magnetic stirrer and a pH meter (or broad-range pH paper).

  • Dilution: Slowly add the acidic waste solution to a larger beaker containing a volume of cold distilled water equal to at least twice the volume of the waste. Causality: Pre-dilution acts as a heat sink for the subsequent exothermic neutralization reaction.

  • Neutralization: Slowly add a weak base, such as 5% Sodium Bicarbonate ( NaHCO3​ ) solution, dropwise while stirring continuously.

    • Expert Insight: Never use strong bases like Sodium Hydroxide ( NaOH ) for initial neutralization. The rapid acid-base reaction with the trihydrochloride salt can cause localized boiling, splattering, and the volatilization of the toxic pyridine free-base.

  • Verification: Continue adding NaHCO3​ until the evolution of CO2​ gas (bubbling) ceases and the pH stabilizes between 6.5 and 8.0.

  • Waste Transfer: Once neutralized, transfer the solution to a properly labeled aqueous hazardous waste carboy (e.g., "Non-Regulated Aqueous Waste - Neutralized Piperazine/Pyridine Salts").

  • Disposal: Dispose of via a licensed chemical waste vendor. Never pour neutralized mixtures down the sink , as the organic heterocyclic components remain toxic to aquatic ecosystems [2].

Visualizing the Disposal Decision Matrix

To ensure standardized operations across your laboratory, follow the decision tree below for routing 1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride waste.

DisposalWorkflow Start Waste Generation: 1-(1-Pyridin-4-yl-ethyl)-piperazine trihydrochloride Solid Solid Waste (Powder/Consumables) Start->Solid Liquid Liquid Waste (Aqueous Solutions) Start->Liquid CollectSolid Collect in compatible HDPE container Solid->CollectSolid Neutralize Neutralize carefully (pH 6-8) with NaHCO3 Liquid->Neutralize Labeling Label as Hazardous Waste (Toxic/Corrosive) CollectSolid->Labeling PackLiquid Transfer to vented aqueous waste carboy Neutralize->PackLiquid PackLiquid->Labeling Incineration Licensed EPA/RCRA Incineration Facility Labeling->Incineration

Disposal routing workflow for solid and liquid piperazine trihydrochloride waste streams.

Emergency Spill Response Protocol

In the event of an accidental spill of the solid powder, immediate action is required to prevent inhalation of the sensitizing dust and corrosive damage to laboratory surfaces.

Step-by-Step Spill Remediation:

  • Evacuate & Isolate: Clear personnel from the immediate area. Ensure the room's ventilation system is operating.

  • Don Emergency PPE: Equip a NIOSH-approved N95 or P100 particulate respirator, heavy-duty nitrile gloves, and chemical splash goggles [3].

  • Suppress Dust: Do not dry sweep. Lightly mist the spilled powder with water to suppress aerosolization. Note: This will create an acidic slurry.

  • Neutralize the Slurry: Carefully sprinkle a solid weak base, such as Sodium Carbonate ( Na2​CO3​ ) or a commercial acid-spill neutralizer, over the wetted spill. Wait for the effervescence to stop.

  • Collect & Clean: Use a plastic scoop (avoid metal tools to prevent sparking or corrosion) to collect the neutralized slurry into a hazardous waste bag. Wash the spill surface thoroughly with soap and water, collecting the rinsate as hazardous waste.

References

  • PubChem. "Piperazine, hydrochloride (1:?) | C4H11ClN2 | CID 82044". Available at: [Link]

  • Western Kentucky University (WKU). "EPA HAZARDOUS WASTE CODES". Available at:[Link]

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